N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide

IDH1 inhibitor mutant IDH1 imidazole cyclopropyl amine

This cyclobutanecarboxamide analogue uniquely replaces linear pivalamide or furan-3-carboxamide termini with a constrained, non-planar cyclobutane ring—predicted to alter hydrogen‑bonding, lipophilicity, and metabolic stability. Procure for head-to-head SAR profiling against sub‑µM IDH1R132H inhibitors from the Zheng series. Require enzymatic, HT1080 2HG, microsomal stability, and CYP inhibition assays before field use. Initial screening quantities (5–50 mg) recommended.

Molecular Formula C13H19N3O
Molecular Weight 233.315
CAS No. 2034452-12-3
Cat. No. B2380639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide
CAS2034452-12-3
Molecular FormulaC13H19N3O
Molecular Weight233.315
Structural Identifiers
SMILESC1CC(C1)C(=O)NCCN2C=CN=C2C3CC3
InChIInChI=1S/C13H19N3O/c17-13(11-2-1-3-11)15-7-9-16-8-6-14-12(16)10-4-5-10/h6,8,10-11H,1-5,7,9H2,(H,15,17)
InChIKeyUIFAOMJDMOYILJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide (CAS 2034452-12-3): Compound Identity and Scaffold Context for Procurement


N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide (CAS 2034452-12-3) is a synthetic small molecule (C13H19N3O, MW 233.31) built on an imidazole–cyclopropyl amine scaffold linked via an ethyl spacer to a cyclobutanecarboxamide terminus . The compound belongs to a broader class of imidazole cyclopropyl amine analogues that have been explored as mutant isocitrate dehydrogenase 1 (IDH1) inhibitors, with representative members showing enzymatic and cellular activity [1]. However, no public biological or physicochemical profiling data specific to this exact molecule have been identified in peer-reviewed literature, patents, or authoritative databases as of the knowledge cutoff date. Procurement decisions should therefore be based on its structural relationship to characterized analogues and on the need for experimental benchmarking against those comparators.

Why N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide Cannot Be Interchanged with Generic In-Class Analogs Without Experimental Validation


The imidazole cyclopropyl amine scaffold is known to be sensitive to subtle modifications at the amide terminus; the Zheng et al. (2018) SAR study demonstrated that even minor alterations to the amine substituent can shift IDH1R132H enzymatic inhibition by more than 10-fold across analogues [1]. The cyclobutanecarboxamide moiety present in this compound introduces a constrained, non-planar ring system that is absent from close analogues bearing linear pivalamide (e.g., CPI-1205) or furan-3-carboxamide termini . These structural differences are predicted to alter hydrogen-bonding capacity, lipophilicity, and metabolic stability in ways that cannot be extrapolated from published data on the broader series. Until direct head-to-head profiling of this specific compound against its closest characterized analogues is performed, generic substitution carries a high risk of divergent potency, selectivity, and pharmacokinetic behavior.

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Scaffold-Level IDH1R132H Enzymatic Inhibition: Class-Level Inference for Cyclopropyl Imidazole Amines

The Zheng et al. (2018) SAR study reported that optimized imidazole cyclopropyl amine analogues achieve potent inhibition of IDH1R132H enzymatic activity and suppress 2-hydroxyglutarate (2HG) production in IDH1-mutant HT1080 cells [1]. While the specific IC50 of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide was not individually disclosed in that publication or elsewhere, the scaffold class demonstrates sub-micromolar enzymatic potency for the most active members. This class-level inference positions the compound as a structural candidate within a validated chemotype, but procurement for IDH1-focused programs requires experimental confirmation of its individual potency.

IDH1 inhibitor mutant IDH1 imidazole cyclopropyl amine

Physicochemical Differentiation: Predicted Properties vs. Closest Carboxamide Analogues

Based on computed molecular properties, N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide (C13H19N3O, MW 233.31, tPSA ~49 Ų, HBD 1, HBA 3) differs from its closest commercially listed analogues: N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)pivalamide (MW 235.33, tPSA ~49 Ų) and N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)furan-3-carboxamide (MW 259.30, tPSA ~63 Ų) . The cyclobutane ring introduces greater conformational restriction and a distinct steric profile relative to the tert-butyl group of pivalamide, while the furan analogue carries an additional hydrogen-bond acceptor and higher polar surface area. These differences are expected to modulate passive permeability and metabolic stability, though no direct comparative experimental data exist for this set.

physicochemical properties drug-likeness structural comparison

Absence of Direct Comparator Data: Experimental Gap Analysis

A systematic search of PubMed, Google Patents, PubChem, and ChEMBL yielded no direct head-to-head comparison data for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide against any named analogue in any assay system [1]. No IC50, Ki, EC50, selectivity panel, metabolic stability (CLint, t½), solubility, or permeability values have been published for this compound. The closest published chemotype—imidazole cyclopropyl amine analogues in Zheng et al. (2018)—includes compounds with varying amide substituents, but the specific cyclobutanecarboxamide variant is not among the disclosed structures with quantitative data [2]. This represents a critical evidential gap that must be closed through prospective experimental benchmarking before this compound can be rationally prioritized over its analogues.

data gap benchmarking required selectivity profiling

Recommended Application Scenarios for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide Based on Available Evidence


Mutant IDH1 Inhibitor Lead Optimization: Scaffold-Hopping Candidate

Given the validated IDH1 inhibitory activity of the imidazole cyclopropyl amine scaffold reported by Zheng et al. (2018) [1], this compound may be procured as a cyclobutane-containing analogue for SAR expansion. The cyclobutanecarboxamide terminus offers distinct conformational and steric properties compared to previously disclosed linear or aromatic amide substituents. Researchers should benchmark this compound head-to-head against the most potent analogues from the Zheng series (e.g., compounds with sub-µM IDH1R132H IC50 values) in both enzymatic and HT1080 cell-based 2HG production assays, and supplement with microsomal stability and CYP inhibition profiling.

CNS-Penetrant Probe Design: Favorable Physicochemical Starting Point

With a molecular weight of 233.31, a topological polar surface area of approximately 49 Ų, and only one hydrogen-bond donor, this compound sits within favorable ranges for CNS penetration according to commonly applied drug-likeness filters (MW < 400, tPSA < 90 Ų) [1]. When CNS exposure is desired—such as in glioblastoma models harboring IDH1 mutations—the cyclobutane analogue may offer a differentiated permeability profile relative to higher-tPSA analogues (e.g., the furan-3-carboxamide derivative at ~63 Ų) . Experimental determination of MDCK-MDR1 or Caco-2 permeability and brain-to-plasma ratio in rodent models is required to validate this hypothesis.

Comparative Selectivity and Off-Target Profiling Studies

No selectivity data exist for any member of this specific chemotype against related dehydrogenases (IDH2, GDH, LDH) or broader off-target panels [1]. Procurement of this compound alongside its closest listed analogues (pivalamide, furan-3-carboxamide, and cyclopropanecarboxamide variants) enables a systematic selectivity profiling campaign. Such a panel would establish whether the cyclobutane modification confers any selectivity advantage—an essential consideration for programs concerned with IDH1-specific inhibition versus pan-dehydrogenase activity.

Chemical Probe and Tool Compound Development

This compound may serve as a starting point for the development of a chemical probe targeting mutant IDH1, provided that prospective profiling demonstrates adequate potency (IC50 < 100 nM in enzymatic assay), selectivity (>30-fold over IDH2 and related enzymes), and cellular target engagement (2HG suppression in IDH1-mutant cell lines) [1]. The absence of pre-existing data means the compound is best suited for de novo chemical probe campaigns rather than as a pre-validated tool; procurement quantities should reflect initial screening needs (typically 5–50 mg) rather than bulk acquisition.

Quote Request

Request a Quote for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.